IT1t 二盐酸盐

描述

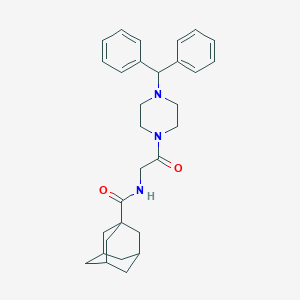

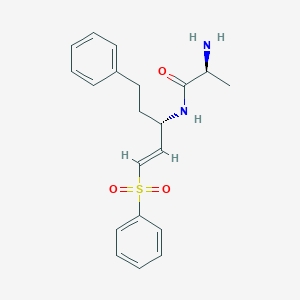

IT1t dihydrochloride is a potent CXCR4 antagonist . It inhibits CXCL12/CXCR4 interaction with an IC50 of 2.1 nM . It is orally available and blocks interaction with the HIV envelope protein, gp120 .

Molecular Structure Analysis

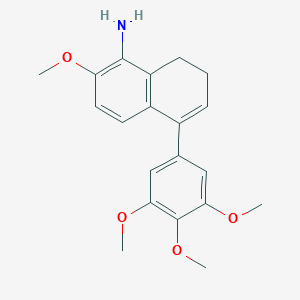

The molecular formula of IT1t dihydrochloride is C21H34N4S2.2HCl . The molecular weight is 479.57 . The chemical name is N, N '-Dicyclohexylcarbamimidothioic acid (5,6-dihydro-6,6-dimethylimidazo [2,1- b ]thiazol-3-yl)methyl ester dihydrochloride .Physical And Chemical Properties Analysis

IT1t dihydrochloride is a powder . It is soluble to 10 mM in DMSO and to 100 mM in water . It should be stored at +4°C .科学研究应用

溶解度和溶解速率的提高

伊曲康唑二盐酸盐,IT1t 二盐酸盐的变体,已被合成以提高溶解度和溶解速率。陶等人的研究 (2009) 发现,与伊曲康唑相比,该制剂显着提高了溶解度和溶解速率,使其成为市售伊曲康唑胶囊的潜在替代品。

胶囊状结构中的双重识别

在何等人 (2017) 的一项研究中,一种胶囊状的双杯[4]吡咯,可以同时容纳两个双氢磷酸根阴离子,展示了对包封阴离子的双重识别。这一发现对于理解化学和生物系统中的复杂分子相互作用具有重要意义。

基于纳米管的递质检测

米歇尔·L·科伦坡及其同事 (2015) 探索了使用纳米管电极探针检测乙酰胆碱和血清素等神经递质。他们发表在 《分析化学》 上的研究重点介绍了纳米管支持的 ITIES 探针在高分辨率测量和检测生物分子方面的潜力。

针对抗疟治疗的药物再定位

马修斯等人 (2013) 的研究调查了现有药物(如二盐酸盐酸吐根碱水合物)在疟疾治疗中的再定位。他们的研究结果表明该化合物有可能作为独立的抗疟药或与其他药物联合使用。

人眼表面的 H2 受体活性

阿贝尔森和乌德尔 (1981) 对人眼表面的 H2 受体活性进行的研究使用了二甲氨基丙基异硫脲二盐酸盐观察血管舒张作用,揭示了该区域中 H2 受体的存在和功能。

IT-139 在晚期实体瘤中

在一项临床研究中,伯里斯等人 (2016) 评估了 IT-139(一种钌基化合物)在晚期实体瘤患者中的疗效。这项研究提供了对 IT-139 在癌症治疗中的潜力的见解,突出了其安全性概况和抗肿瘤活性。

作用机制

Target of Action

IT1t dihydrochloride is a potent antagonist of CXCR4 , a chemokine receptor . The CXCR4 receptor plays a crucial role in chemotaxis, serving as a coreceptor for T-tropic HIV-1 viral entry and in cancer metastasis .

Mode of Action

IT1t dihydrochloride inhibits the interaction between CXCL12 and CXCR4 with an IC50 of 2.1 nM . This interaction is crucial for the function of CXCR4, and its inhibition disrupts the normal functioning of the receptor. The compound also inhibits calcium flux with an IC50 of 23.1 .

Biochemical Pathways

The primary biochemical pathway affected by IT1t dihydrochloride is the CXCL12/CXCR4 signaling pathway. By inhibiting the interaction between CXCL12 and CXCR4, IT1t dihydrochloride disrupts the normal signaling through this pathway .

Pharmacokinetics

It is mentioned that the compound is orally available , suggesting that it can be absorbed through the gastrointestinal tract.

Result of Action

The inhibition of the CXCL12/CXCR4 interaction by IT1t dihydrochloride has several effects at the molecular and cellular levels. For instance, it has been shown to reduce the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model . Tumor cell invasion at the metastatic site is effectively reduced upon CXCR4 silencing, similar to the antagonist IT1t .

Action Environment

Given that the compound is orally available , it can be inferred that it is stable under the conditions present in the gastrointestinal tract

安全和危害

未来方向

属性

IUPAC Name |

(6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N'-dicyclohexylcarbamimidothioate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4S2.2ClH/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17;;/h14,16-17H,3-13,15H2,1-2H3,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXJOXOIINQOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36Cl2N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-(4-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B531224.png)

![6-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B531398.png)

![(2R)-3-[3-[(E)-N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid](/img/structure/B531927.png)

![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B531987.png)

![(3Z,5Z)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]thian-4-one](/img/structure/B532089.png)

![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide](/img/structure/B532541.png)